molecular formula C20H16N2O3S2 B3055803 Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- CAS No. 670272-62-5

Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy-

Cat. No.: B3055803
CAS No.: 670272-62-5
M. Wt: 396.5 g/mol
InChI Key: QLTOGGPJWZIDHO-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

The synthesis of Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazole moiety, followed by the introduction of the sulfonamide group and the phenoxy substituent. Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and phenol derivatives. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Its potential antimicrobial properties are being explored for the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth. The benzothiazole moiety may interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- can be compared with other sulfonamide derivatives such as:

  • Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-methoxy-
  • Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-chloro-

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The unique phenoxy group in Benzenesulfonamide, N-(2-methyl-5-benzothiazolyl)-4-phenoxy- distinguishes it from its analogs, potentially offering different pharmacological properties and applications.

Properties

IUPAC Name

N-(2-methyl-1,3-benzothiazol-5-yl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S2/c1-14-21-19-13-15(7-12-20(19)26-14)22-27(23,24)18-10-8-17(9-11-18)25-16-5-3-2-4-6-16/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTOGGPJWZIDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361610
Record name ZINC01100394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670272-62-5
Record name ZINC01100394
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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